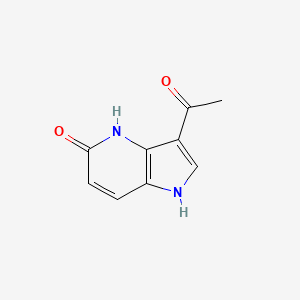

3-Acetyl-5-hydroxy-4-azaindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)6-4-10-7-2-3-8(13)11-9(6)7/h2-4,10H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADZBPZKUKILBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation Studies

Spectroscopic Techniques in Structural Confirmation

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 3-Acetyl-5-hydroxy-4-azaindole, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the various structural fragments.

A representative, though not exhaustive, set of expected ¹H NMR chemical shifts for this compound is presented below. Actual values can vary slightly based on solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| OH | ~10.32 | Singlet |

| Aromatic CH | Varies | Multiplets/Doublets |

| Acetyl CH₃ | Varies | Singlet |

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group and the carbons of the heterocyclic rings will have distinct chemical shifts.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

Key vibrational frequencies for this compound would include:

O-H stretch: A broad absorption band characteristic of the hydroxyl group.

N-H stretch: If the pyrrole (B145914) nitrogen is protonated.

C=O stretch: A strong absorption band corresponding to the acetyl carbonyl group, typically appearing around 1677 cm⁻¹. nih.gov

C=C and C=N stretches: Absorptions in the aromatic region of the spectrum, indicative of the azaindole ring system.

These characteristic absorption bands provide clear evidence for the presence of the hydroxyl and acetyl functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Analysis and Conformation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in the crystal lattice.

Crystallographic studies can confirm the planarity of the bicyclic pyrrolopyridine core and determine the bond lengths and angles within the molecule. Furthermore, it can reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal. For example, intramolecular hydrogen bonding between the hydroxyl group at position 5 and a nitrogen atom in the pyridine (B92270) ring can stabilize the planar conformation of the heteroaromatic system. The crystal structure of related azaindole derivatives has been used to understand their binding modes in biological targets. nih.govresearchgate.net

Advanced Chiral Resolution and Stereochemical Assignment (if applicable to derivatives)

While this compound itself is not chiral, the synthesis of its derivatives can introduce stereocenters. In such cases, advanced chiral resolution techniques become crucial for separating the enantiomers or diastereomers. The Curtius rearrangement is one synthetic method that can be applied to create chiral amine derivatives from carboxylic acids, often with high stereochemical integrity. nih.gov

Once separated, the absolute stereochemistry of these chiral derivatives can be assigned using methods such as X-ray crystallography of a single enantiomer or by using chiral derivatizing agents followed by NMR analysis. The biological activity of such derivatives can be highly dependent on their stereochemistry.

Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions on the Azaindole Ring

The azaindole core of 3-acetyl-5-hydroxy-4-azaindole is susceptible to electrophilic aromatic substitution, a fundamental reaction for the functionalization of such heterocyclic systems. The regioselectivity of these reactions is influenced by the interplay of the activating hydroxyl group, the deactivating acetyl group, and the nitrogen atom within the pyridine (B92270) portion of the ring system.

While specific studies on this compound are not extensively documented, the reactivity of the closely related 3-acetyl-5-hydroxyindole provides valuable insights. For instance, the bromination of 3-acetyl-5-hydroxyindole has been shown to yield selectively the C6-brominated product. wuxiapptec.com This outcome is attributed to the steric hindrance at the C4 position by the 3-acetyl group and the electronic stabilization of the Wheland intermediate formed during substitution at C6. wuxiapptec.com Conversely, the Mannich reaction on the same substrate favors substitution at the C4 position. wuxiapptec.com This dichotomy in regioselectivity highlights the nuanced electronic and steric effects that govern electrophilic substitution on this scaffold.

For this compound, the nitrogen atom at the 4-position is expected to exert a significant directing influence. Generally, the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to it. However, the activating effect of the hydroxyl group at C5 and the directing effect of the pyrrole (B145914) nitrogen would likely favor substitution at the C6 and C2 positions. The precise outcome of electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, would depend on the specific electrophile and reaction conditions employed.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Predicted Major Product(s) | Rationale |

| Bromination | C6-bromo derivative | Similar to 3-acetyl-5-hydroxyindole, steric hindrance at C4 and electronic stabilization favor C6 substitution. wuxiapptec.com |

| Nitration | C6-nitro or C2-nitro derivative | The directing effects of the hydroxyl and pyrrole nitrogen would favor these positions, though the deactivating effect of the pyridine nitrogen must be considered. |

| Friedel-Crafts Acylation | Likely at C6 or C2 | The reaction would be challenging due to the deactivating nature of the pyridine ring and the acetyl group. However, forcing conditions might lead to substitution at the more activated positions. |

Nucleophilic Reactions and Transformations

The this compound scaffold also possesses sites susceptible to nucleophilic attack. The carbonyl carbon of the acetyl group is electrophilic and can react with a variety of nucleophiles. Furthermore, the pyridine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and under forcing conditions.

Direct functionalization of the pyridine ring in azaindoles with nucleophilic reagents can be challenging because the pyrrole ring deactivates the pyridine ring. researchgate.net However, positions 4 and 6 are generally more favorable for nucleophilic attack due to the charge distribution. researchgate.net In the case of this compound, the presence of the hydroxyl group at C5 may further influence the reactivity of the pyridine ring.

Transformations involving the acetyl and hydroxyl groups are more common nucleophilic reactions for this type of molecule. For instance, the hydroxyl group can act as a nucleophile in ether and ester formation, while the acetyl group can undergo reactions such as reduction, oxidation, and condensation.

Synthesis of Novel Analogs and Library Generation

The versatile reactivity of this compound allows for the synthesis of a wide array of novel analogs through targeted modifications of its functional groups. These derivatization strategies are key to generating chemical libraries for structure-activity relationship (SAR) studies and drug discovery programs.

Modification of the Acetyl Moiety

The acetyl group at the C3 position serves as a versatile handle for a variety of chemical transformations. Its carbonyl group can be targeted by a range of nucleophilic and reducing agents to introduce diverse functionalities.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized.

Oxidation: Oxidation of the acetyl group, for instance through a Baeyer-Villiger oxidation, could yield an ester linkage, providing another point of diversification.

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in various condensation reactions, such as aldol (B89426) or Claisen condensations, to form new carbon-carbon bonds and extend the molecular framework.

Formation of Heterocycles: The acetyl group can serve as a precursor for the construction of fused heterocyclic rings. For example, reaction with hydrazines or hydroxylamine (B1172632) could lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively.

Substitution on the Hydroxyl Group

The hydroxyl group at the C5 position is a prime site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield a variety of ethers. This modification can alter the lipophilicity and hydrogen bonding capacity of the molecule. Common derivatizing agents for hydroxyl groups include acyl chlorides and isocyanates. nih.govresearchgate.netnih.gov

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides leads to the formation of esters. This can be used to introduce different acyl groups, potentially mimicking natural products or improving metabolic stability.

Protection and Deprotection: The hydroxyl group can be protected with standard protecting groups to allow for selective reactions at other positions of the molecule. Subsequent deprotection reveals the hydroxyl group for further manipulation.

Peripheral Functionalization for Enhanced Research Utility

Beyond direct modification of the existing functional groups, peripheral functionalization of the azaindole ring system is a powerful strategy to enhance the research utility of this compound. This can be achieved through various modern synthetic methodologies.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable tools for introducing new carbon-carbon and carbon-heteroatom bonds to the azaindole core. rsc.orgmdpi.com Halogenated derivatives of this compound, which could be prepared via electrophilic halogenation, would serve as key precursors for these reactions.

C-H Activation: Direct C-H activation and functionalization have emerged as an efficient and atom-economical method for modifying heterocyclic scaffolds. researchgate.net This approach avoids the need for pre-functionalization (e.g., halogenation) and allows for the direct introduction of various substituents at specific C-H bonds of the azaindole ring.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the scaffold would enable the use of "click" chemistry, providing a highly efficient and selective method for conjugating the molecule to other chemical entities, such as fluorescent probes, affinity tags, or biomolecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For azaindole derivatives, these calculations help elucidate the distribution of electrons and the energy landscape of the molecule, which are key determinants of its chemical behavior. Azaindoles are recognized as privileged structures in medicinal chemistry, and computational analysis helps to fine-tune properties like pKa, lipophilicity, and target binding. nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the relationship between the geometry and electronic properties of chemical compounds. nih.govmdpi.com Studies on the closely related bioisostere, 3-acetyl-5-hydroxyindole, demonstrate how quantum mechanics (QM) and DFT can predict chemical reactivity and regioselectivity. For instance, in electrophilic substitution reactions like bromination and the Mannich reaction, DFT calculations of the transition state energies can account for the observed product selectivity. wuxiapptec.com

Analysis of the Mannich reaction on 3-acetyl-5-hydroxyindole revealed a stabilizing non-covalent interaction between the C=O oxygen of the 3-acetyl group and the incoming iminium ion, favoring an attack at the C4 position. wuxiapptec.com This type of detailed analysis, which goes beyond simple frontier orbital considerations, highlights the predictive power of DFT in understanding reaction mechanisms and outcomes. wuxiapptec.com Furthermore, DFT is employed to optimize molecular structures and calculate vibrational frequencies, which can be compared with experimental data for structural validation. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and polarizability; a smaller gap suggests higher reactivity. nih.gov

In the analysis of 3-acetyl-5-hydroxyindole, the energy gap between the HOMO and HOMO-1 was found to be very small, suggesting that both orbitals could be involved in electrophilic reactions. wuxiapptec.com The relative sizes of the HOMO and HOMO-1 lobes at different positions (C4 and C6) were similar, initially suggesting a mixture of products would form. wuxiapptec.com However, more advanced transition state calculations were needed to correctly predict the experimental regioselectivity, demonstrating that while HOMO-LUMO analysis is a useful starting point, it may not always fully account for reaction outcomes. wuxiapptec.com

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.46 |

| HOMO-1 | -7.57 |

Molecular Docking Simulations for Ligand-Target Interactions (e.g., enzymes, proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is particularly valuable in drug discovery for screening virtual libraries of compounds against a biological target, such as an enzyme or receptor. Azaindole derivatives are frequently studied as kinase inhibitors, and docking simulations are essential for understanding how they fit into the ATP-binding site of these enzymes. nih.govresearchgate.net The two nitrogen atoms in the azaindole scaffold increase the potential for forming hydrogen bonds, a key interaction in many protein-ligand complexes. nih.govresearchgate.net

For example, a series of novel 7-azaindole (B17877) analogs were designed and screened via molecular docking against the colony-stimulating factor 1 receptor (CSF-1R), identifying a lead compound with strong predicted interactions. nih.gov Similarly, docking studies have been employed to investigate the binding of azaindole derivatives to targets like Poly (ADP-ribose) polymerases (PARP), guiding the synthesis of potent inhibitors. ijper.org

Docking simulations provide detailed insights into the specific interactions that stabilize a ligand within a protein's binding pocket. For azaindole-based kinase inhibitors, a common binding mode involves the azaindole moiety acting as a "hinge-binder". nih.govresearchgate.net The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group acts as a hydrogen bond donor. researchgate.net

| Structural Motif | Interaction Type | Typical Interacting Residue |

|---|---|---|

| Azaindole N-H (Pyrrole) | Hydrogen Bond Donor | Hinge Region Backbone Carbonyl |

| Azaindole N (Pyridine) | Hydrogen Bond Acceptor | Hinge Region Backbone N-H |

| Substituents on Azaindole Core | Hydrophobic Interactions | Val, Leu, Met, Phe |

| Substituents on Azaindole Core | Additional H-Bonds | Asp, Glu, Lys, Ser |

One of the primary goals of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or estimated binding energy. nih.govresearchgate.net These scores help to rank compounds from a virtual library and prioritize them for synthesis and experimental testing. nih.gov In a study targeting the colony-stimulating factor 1 receptor (CSF-1R), molecular docking was used to screen a series of 7-azaindole analogs, leading to the selection of a compound (P1) with the strongest predicted interaction for synthesis and biological evaluation. nih.gov

Specificity, the ability of a drug to bind to its intended target without affecting other proteins, is also a critical consideration. Docking can be performed against multiple related and unrelated targets (a process called inverse docking or cross-docking) to predict a compound's selectivity profile. By comparing the docking scores and binding modes across different proteins, researchers can identify potential off-target effects early in the design process.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov

SAR analysis involves making systematic modifications to a molecule and observing the effect on its activity. For azaindole kinase inhibitors, SAR studies have explored substitutions at various positions of the bicyclic core. nih.govnih.gov For instance, in a series of Cdc7 inhibitors, replacing a chlorine atom with a hydrogen or methyl group resulted in weaker hydrophobic interactions and reduced inhibitory activity. nih.gov These studies provide qualitative rules that guide the design of more potent and selective analogs. nih.govnih.gov

QSAR modeling takes this a step further by creating a mathematical relationship between a set of molecular descriptors (e.g., lipophilicity, electronic properties, size) and the observed biological activity. nih.govatlantis-press.com A QSAR model can be represented by an equation that allows for the prediction of activity for new, unsynthesized compounds. mdpi.com For a series of N-arylsulfonyl-3-acylindole derivatives, QSAR studies showed that molecular mass had a negative correlation with nematicidal activity, while molecular polarity had a positive correlation. nih.gov Such models are validated using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov

| Position of Modification | Type of Substituent | General Effect on Activity/Property | Reference |

|---|---|---|---|

| Azaindole Core | Isomeric position of N atom (e.g., 4-, 5-, 6-, 7-azaindole) | Modulates pKa, solubility, and hinge-binding geometry | nih.gov |

| Positions amenable to substitution | Hydrophobic groups | Can improve binding affinity by interacting with hydrophobic pockets | nih.gov |

| Positions amenable to substitution | Hydrogen bond donors/acceptors | Can form additional interactions with the target protein, enhancing potency | nih.gov |

| General Structure | Introduction of polar groups | Can improve solubility and pharmacokinetic properties | nih.gov |

Identification of Key Pharmacophoric Features

The pharmacophoric features of a molecule describe its essential steric and electronic characteristics necessary to ensure optimal interactions with a specific biological target. For 3-Acetyl-5-hydroxy-4-azaindole, a member of the azaindole family, these features are critical for its potential biological activities, such as kinase inhibition. The azaindole scaffold itself is a privileged structure in medicinal chemistry. namiki-s.co.jp Computational analyses and structure-activity relationship (SAR) studies of related azaindole analogs reveal several key features. nih.gov

The core 4-azaindole (B1209526) ring system acts as a versatile scaffold. The pyrrole-like NH group typically serves as a crucial hydrogen bond donor, while the pyridine nitrogen at position 4 can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the bicyclic system facilitates π-π stacking or pi-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a protein's active site. nih.gov

The substituents at positions 3 and 5 are vital for modulating potency and selectivity. The 5-hydroxy group is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. The 3-acetyl group provides an additional hydrogen bond acceptor site through its carbonyl oxygen, which can be critical for anchoring the molecule within a binding pocket. nih.gov The combination of these features creates a distinct pattern of interaction points that define the molecule's pharmacophore.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Molecular Interactions |

|---|---|---|

| Hydrogen Bond Donor | Pyrrole NH, 5-Hydroxy (-OH) | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls). |

| Hydrogen Bond Acceptor | Pyridine Nitrogen (N4), 5-Hydroxy (-OH), 3-Acetyl Carbonyl (C=O) | Forms hydrogen bonds with donor residues (e.g., Lys, Arg, Tyr). nih.gov |

| Aromatic Ring | Azaindole Core | Engages in π-π stacking or pi-cation interactions with aromatic amino acid side chains. nih.gov |

| Hydrophobic Region | Azaindole Core | Contributes to van der Waals and hydrophobic interactions within the binding site. |

Computational Approaches to SAR Elucidation

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, and computational methods are indispensable tools in this process. For azaindole derivatives, a variety of in silico techniques are employed to rationalize experimental findings and guide the design of new, more potent analogs. nih.govnih.gov

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net For azaindole-based inhibitors, docking studies can reveal how the key pharmacophoric features align within the active site. For instance, simulations can confirm that the azaindole NH forms a hydrogen bond with the "hinge" region of a kinase, a common binding motif for this class of inhibitors. nih.gov Structure-based modeling using crystal structures of targets like Fms-like tyrosine kinase 3 (FLT3) has been used to suggest binding orientations for novel azaindole inhibitors. nih.gov

Matched Molecular Pair Analysis (MMPA) is a computational technique that analyzes large datasets of known compounds to identify the effects of small, discrete chemical transformations on biological activity. This method has been successfully used in the SAR exploration of azaindole analogs to identify activity-enhancing modifications, leading to the discovery of highly potent inhibitors. nih.gov

| Computational Method | Application in SAR Elucidation for Azaindoles | Typical Output/Insight |

|---|---|---|

| Molecular Docking | Predicts binding modes and scores potential ligands. nih.gov | Binding pose, scoring function (e.g., kcal/mol), identification of key interactions. researchgate.net |

| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex and flexibility. nih.govresearchgate.net | RMSD, RMSF, hydrogen bond analysis, conformational changes over time. ajchem-a.com |

| Matched Molecular Pair Analysis | Identifies high-impact chemical modifications from SAR data. nih.gov | Rules for chemical transformations that improve potency or other properties. |

| Quantum Mechanics (QM) | Calculates electronic properties, reaction energies, and charge distributions. | Partial charges, electrostatic potential maps, energy barriers for reactions like ESPT. |

Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer powerful insights into the flexibility and conformational landscape of molecules like this compound, both in isolation and when interacting with biological macromolecules. ajchem-a.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves over time.

When bound to a target protein, MD simulations are used to validate the stability of the binding pose obtained from docking. nih.gov A stable complex is often characterized by a low and converging Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the simulation time, indicating that it remains securely in the binding pocket without significant fluctuation. nih.gov Furthermore, analysis of the Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein or ligand are flexible and which are rigid.

Conformational analysis through MD can also reveal alternative, low-energy conformations of the molecule that may be relevant for binding or for processes like excited-state proton transfer. The orientation of the 5-hydroxy and 3-acetyl groups relative to the azaindole ring system can be influenced by the surrounding environment, and MD simulations can sample these different rotational states (rotamers).

Excited-State Proton Transfer (ESPT) Mechanisms

Molecules containing both a proton-donating group (like a hydroxyl) and a nearby proton-accepting group (like a pyridine nitrogen) can undergo a process known as Excited-State Intramolecular Proton Transfer (ESPT). Upon absorption of light, the electronic properties of the molecule change, making the hydroxyl group significantly more acidic. This facilitates the transfer of the proton to the nearby acceptor site.

For this compound, the 5-hydroxy group is positioned adjacent to the pyridine nitrogen at position 4, creating an ideal arrangement for ESPT. The proposed mechanism is as follows:

Excitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited electronic state (S₁).

Proton Transfer: In the excited state, the proton from the 5-hydroxy group is rapidly transferred to the N4 atom. This ultrafast process creates an excited-state keto-tautomer. Studies on analogous systems like 3-hydroxyquinolones and 3-hydroxyflavone (B191502) show this transfer can occur on a sub-picosecond timescale (<100 fs). nih.govchemrxiv.org

Relaxation/Emission: The newly formed tautomer can relax and emit light (fluorescence) at a different, longer wavelength than the original molecule before returning to its ground state. This phenomenon of dual emission is a hallmark of ESPT. nih.gov

The efficiency and rate of ESPT can be influenced by the molecule's conformation. Quantum chemical calculations on related systems suggest that a planar conformation, which minimizes the distance between the donor and acceptor groups, favors a faster ESPT reaction. nih.gov

Solvent Interaction Studies

The solvent environment can have a profound impact on the chemical and physical properties of a solute, including its conformation, stability, and photochemical processes like ESPT. Computational solvent interaction studies, often performed using explicit solvent molecules in MD simulations, can elucidate these effects for this compound.

In polar protic solvents like water or methanol, solvent molecules can form hydrogen bonds with the 5-hydroxy group, the 3-acetyl carbonyl, and the nitrogen atoms of the azaindole ring. nih.gov This solvation shell can stabilize the ground-state conformation. However, these intermolecular hydrogen bonds can also compete with the intramolecular hydrogen bond between the 5-OH and N4 atoms. This competition may hinder or slow down the ESPT process, as the proton may be engaged in an interaction with a solvent molecule rather than being perfectly positioned for intramolecular transfer.

In non-polar (aprotic) solvents, solvent-solute interactions are weaker. This environment can favor the formation of the intramolecular hydrogen bond, potentially leading to a more efficient and faster ESPT reaction compared to polar solvents. nih.gov Computational studies can quantify these effects by calculating the free energy profiles for proton transfer in different solvent environments, providing a detailed understanding of how solvent interactions modulate the molecule's behavior. semanticscholar.org

Biological Activity and Molecular Mechanism Studies Preclinical and in Vitro Focus

Investigations into Protein Kinase Inhibition by Azaindole Derivatives

The azaindole framework is a prominent feature in the design of numerous protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical regulatory roles in almost every aspect of cell biology, including cell cycle progression, differentiation, apoptosis, and immune response. nih.gov Dysregulation of kinase activity is implicated in a wide array of diseases, making them important therapeutic targets. nih.gov

The utility of the azaindole core in kinase inhibitors stems from its structural similarity to the adenine moiety of ATP, the natural substrate for kinases. The nitrogen atoms within the azaindole's bicyclic structure increase the potential for forming hydrogen bonds within the ATP-binding site of kinases, which is crucial for potent inhibition. nih.govmdpi.comnih.gov

Specific Kinase Targets (e.g., EGFR, Aurora A, CDK, RAF-1, CHK1)

Research has demonstrated that derivatives of azaindole can be engineered to selectively target a variety of protein kinases implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR): Amide derivatives of 4-azaindole (B1209526) have been designed and investigated as potential EGFR inhibitors to target non-small cell lung cancer (NSCLC). researchgate.net

Aurora A Kinase: Certain 2,5-disubstituted 4-azaindole compounds have been identified as selective inhibitors of Aurora A kinase, showing significant selectivity over other kinases such as CHK1 and CDK2. nih.gov Aurora kinases are key regulators of cell division and have been studied as anticancer targets since the 1990s. researchgate.net

Cyclin-Dependent Kinases (CDKs): The azaindole scaffold is present in inhibitors of various CDKs. For instance, 3-pyrimidinylazaindole derivatives have been developed as potent CDK2/9 inhibitors. nih.gov The aberrant activity of CDKs, which are crucial for cell cycle control, is a hallmark of cancer. nih.gov

RAF-1 Kinase: The RAF-MEK-ERK signaling pathway is a critical cascade in promoting cell proliferation and survival. nih.gov The FDA-approved drug Vemurafenib, a 7-azaindole (B17877) derivative, is a potent inhibitor of B-RAF kinase, used in the treatment of melanoma. nih.gov

Checkpoint Kinase 1 (CHK1): CHK1 is a serine/threonine kinase that plays a central role in the cell's response to DNA damage. Azaindole-based compounds have been developed as CHK1 inhibitors. researchgate.net

| Azaindole Derivative Class | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Amide derivatives of 4-azaindole | EGFR | Oncology (NSCLC) |

| 2,5-disubstituted 4-azaindoles | Aurora A | Oncology |

| 3-pyrimidinylazaindoles | CDK2, CDK9 | Oncology |

| 7-azaindole derivatives (e.g., Vemurafenib) | B-RAF | Oncology (Melanoma) |

| Substituted azaindoles | CHK1 | Oncology |

Molecular Basis of Kinase Binding and Inhibition

The molecular mechanism of kinase inhibition by azaindole derivatives is primarily based on their function as ATP-competitive inhibitors. The azaindole moiety fits into the ATP-binding pocket located in the kinase catalytic domain. nih.gov The key to their inhibitory activity lies in the formation of specific hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. nih.gov

The two nitrogen atoms of the azaindole ring are particularly important; one acts as a hydrogen bond donor (the pyrrole (B145914) NH) and the other as a hydrogen bond acceptor (the pyridine (B92270) N). This allows for the formation of two hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine. nih.govnih.gov This bidentate hydrogen bonding interaction is a critical factor for high-affinity binding and potent inhibition. X-ray crystallography studies have confirmed this binding mode for various azaindole inhibitors complexed with their target kinases. nih.gov

Enzyme Inhibition Studies (e.g., HPPD, AChE, BChE)

While the azaindole scaffold is extensively studied for kinase inhibition, its role in targeting other enzyme classes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) is less documented in available scientific literature. HPPD is a target for treating tyrosinemia, while AChE and BChE inhibitors are used in the management of Alzheimer's disease. nih.govnih.gov Although various heterocyclic compounds, including pyrazoles, azaphenothiazines, and indole-thiadiazoles, have been developed as inhibitors for these enzymes, specific research detailing the inhibitory activity of 4-azaindole derivatives against HPPD, AChE, or BChE is not prominent. nih.govnih.govnih.govresearchgate.net

Mechanistic Characterization of Enzyme-Inhibitor Interactions

Given the limited specific data on azaindole derivatives with HPPD, AChE, or BChE, a detailed mechanistic characterization is not available. For other heterocyclic inhibitors of these enzymes, mechanisms often involve interactions with key residues in the enzyme's active site or peripheral anionic site, leading to competitive or mixed-type inhibition. nih.govresearchgate.net

Modulation of Cellular Pathways and Signaling Cascades

The inhibition of protein kinases by azaindole derivatives directly translates to the modulation of critical intracellular signaling cascades that control cell fate. mdpi.comnih.gov By targeting kinases at the apex or at key nodes of these pathways, azaindole inhibitors can effectively shut down the signals that drive pathological processes like uncontrolled cell proliferation and survival in cancer.

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently deregulated signaling pathways in human cancer. mdpi.comnih.gov Several 7-azaindole derivatives have been discovered that potently inhibit PI3K. nih.govnih.gov For example, certain compounds were shown to inhibit PI3Kγ by forming two hydrogen bonds between the 7-azaindole core and the Val882 residue in the enzyme's active site. nih.gov Inhibition of PI3K prevents the downstream activation of AKT and mTOR, leading to reduced cell proliferation and survival. nih.govresearchgate.net

RAF-MEK-ERK Pathway: Also known as the MAPK pathway, this cascade plays a major role in regulating cell growth, proliferation, and survival. google.com The pathway is often hyperactivated in cancers due to mutations in RAS or RAF proteins. google.com Azaindole-based inhibitors targeting B-RAF, such as Vemurafenib, block the pathway at a key point, preventing the phosphorylation and activation of MEK and ERK. nih.gov More recently, azaindole derivatives have been developed as direct inhibitors of ERK, offering a strategy to overcome resistance mechanisms to RAF and MEK inhibitors. google.comdigitellinc.com

Induction of Apoptosis (e.g., PARP1 cleavage)

Azaindole derivatives have been investigated for their ability to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. One of the hallmarks of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear protein involved in DNA repair. During caspase-dependent apoptosis, PARP-1 is cleaved by caspases 3 and 7 into characteristic 24-kDa and 89-kDa fragments, which inactivates the enzyme and suppresses DNA repair efforts, thereby promoting cell death nih.gov.

Certain derivatives of the azaindole scaffold have shown direct activity related to this pathway. For instance, a series of 7-azaindole-1-carboxamides were designed and synthesized as PARP-1 inhibitors, with some compounds exhibiting significant potency against the enzyme, with IC50 values as low as 0.07 μM researchgate.net. Furthermore, other 7-azaindole analogs have been shown to induce apoptosis in human osteosarcoma (HOS) cells and block the cell cycle in the G0/G1 phase at nanomolar concentrations nih.gov. This suggests that the azaindole core can be a valuable template for developing agents that trigger apoptotic pathways in cancer cells.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and shape, making them a key target in cancer therapy nih.gov. Several classes of indole-containing molecules are known to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin semanticscholar.orgmdpi.com. Azaindole derivatives have emerged as potent inhibitors within this category nih.gov.

In vitro studies have shown that certain azaindole derivatives, such as compounds designated CM01 and CM02, inhibit tubulin polymerization in a dose-dependent manner. These compounds were found to selectively compete with colchicine for its binding site on tubulin, confirming their mechanism of action nih.gov. This inhibition of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately exerting potent cytostatic effects on a variety of cancer cell lines, including those that are multidrug-resistant nih.gov. The growth inhibitory effects of these azaindole derivatives have been quantified across several human cancer cell lines, with GI50 (50% of growth inhibition) values typically in the sub-micromolar or low-micromolar range nih.gov.

DNA Intercalation and Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription, making them established targets for anticancer drugs phcogrev.comnih.gov. Agents that interfere with these enzymes can be categorized as either inhibitors or "poisons," which stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and cell death phcogrev.comnih.gov. Another mechanism of DNA damage involves intercalation, where planar molecules insert themselves between the base pairs of the DNA double helix, disrupting its structure and function researchgate.netyoutube.com.

While many indole (B1671886) derivatives have been studied for these properties, a novel class of azaindoles has been specifically identified as bacterial topoisomerase inhibitors nih.govnih.gov. Through a combination of virtual screening and structure-based design, researchers discovered azaindole derivatives that simultaneously inhibit DNA gyrase and Topoisomerase IV in bacteria at nanomolar concentrations. This dual-targeting capability is significant as it may reduce the likelihood of developing target-based antibiotic resistance nih.gov. These compounds target the ATPase domains of the enzymes, representing a distinct mechanism from many established topoisomerase poisons nih.gov.

Antimicrobial and Antiviral Activity (Non-human focus)

HIV-1 Integrase Inhibition

The human immunodeficiency virus-1 (HIV-1) integrase (IN) is an essential viral enzyme responsible for inserting the viral genome into the host cell's DNA, a critical step for viral replication acs.orgacs.org. Inhibitors targeting this enzyme are a key class of antiretroviral therapeutics nih.gov. The azaindole scaffold has proven to be a highly effective framework for the development of potent HIV-1 IN inhibitors acs.orgacs.orgnih.gov.

Specifically, azaindole hydroxamic acids have been discovered to be potent inhibitors of the HIV-1 IN enzyme acs.orgacs.org. Structure-activity relationship studies have shown that derivatives with a 4-fluorobenzyl substitution exhibit powerful antiviral activities in cell-based assays acs.orgacs.org. Some of these compounds demonstrate potency comparable to the FDA-approved integrase inhibitor raltegravir acs.org. The mechanism of these inhibitors involves chelating the essential magnesium ions within the enzyme's active site, thereby blocking its function researchgate.net.

Activity Against Other Microbial Targets (e.g., Mycobacterium tuberculosis)

The rise of drug-resistant Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis, has created an urgent need for new therapeutic agents that act on novel targets mdpi.com. The azaindole scaffold has been central to the development of a new class of antitubercular agents that inhibit decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme essential for the synthesis of the mycobacterial cell wall researchgate.netnih.gov.

A 1,4-azaindole derivative, TBA-7371, emerged from these efforts as a non-covalent inhibitor of DprE1. This compound effectively kills Mtb in vitro and has demonstrated efficacy in mouse models of tuberculosis researchgate.netnih.gov. The identification of this class of inhibitors represents a significant advancement, providing a new chemical entity with a novel mechanism of action that has the potential to treat both drug-sensitive and drug-resistant tuberculosis researchgate.net.

Other Biological Activities (e.g., herbicidal properties)

While the azaindole scaffold is primarily explored for its therapeutic potential in human diseases, related chemical structures have been investigated for other applications, such as in agriculture. The search for new herbicides is driven by the need to manage crop yields and combat weed resistance.

Research into compounds with structural similarities to 3-Acetyl-5-hydroxy-4-azaindole has revealed potential herbicidal activity. For example, a series of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives showed promising post-emergent herbicidal effects against weeds like Brassica campestris and Amaranthus retroflexus in greenhouse tests researchgate.net. Similarly, other studies have shown that compounds containing hydroxybenzyl or hydroxychalcone moieties can exhibit significant phytotoxic and herbicidal effects, inhibiting weed germination and growth nih.govnih.govmdpi.com. Although these activities have not been directly reported for the 4-azaindole core itself, the findings suggest that the 3-acetyl-4-hydroxy functional arrangement present in the target compound is a feature found in molecules with herbicidal properties.

Mechanisms of Action in Plant Systems

Following a comprehensive search of scientific literature, no specific information is currently available regarding the biological activity or the molecular mechanisms of action of the chemical compound this compound in plant systems. Preclinical and in vitro studies detailing its effects on plant physiology, cellular processes, or enzymatic activity have not been reported in the available research.

Therefore, it is not possible to provide detailed research findings or data tables on its mechanisms of action in plants at this time. Further research is required to elucidate any potential role of this compound as a plant growth regulator, signaling molecule, or inhibitor of plant-specific enzymes.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)

The purity and separation of 3-Acetyl-5-hydroxy-4-azaindole are typically assessed using high-performance liquid chromatography (HPLC). A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A general HPLC method for the analysis of related heterocyclic compounds might utilize a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium acetate or formate) and an organic solvent like acetonitrile or methanol. This gradient elution allows for the effective separation of the main compound from any impurities or related substances. Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, which provides information about the absorbance spectrum of the eluted compounds, aiding in their identification.

For instance, a hypothetical HPLC method for analyzing the purity of a this compound sample is detailed in the table below.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas chromatography (GC) can also be employed, particularly for assessing the presence of volatile impurities. For GC analysis, derivatization of the acetyl and hydroxyl groups may be necessary to increase the compound's volatility and thermal stability. This can be achieved through reactions such as silylation. The derivatized sample is then injected into the GC system, where it is separated on a capillary column (e.g., a non-polar dimethylpolysiloxane stationary phase) and detected by a flame ionization detector (FID) or a mass spectrometer (MS).

Quantitative Analysis in Complex Research Matrices (e.g., in vitro assay samples)

Accurate quantification of this compound in complex research matrices, such as samples from in vitro assays (e.g., cell lysates, microsomal incubations), is essential for understanding its biological activity and metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.

The method typically involves a protein precipitation step to remove the majority of the matrix components, followed by centrifugation. The resulting supernatant is then injected into the LC-MS/MS system. A stable isotope-labeled internal standard is often used to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The LC-MS/MS instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This provides a high degree of selectivity, minimizing interference from other components in the matrix.

Table 2: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Condition |

|---|---|

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | [M+H]⁺ → Product Ion |

| MRM Transition (IS) | [M+H]⁺ → Product Ion |

| Collision Energy | Optimized for each transition |

Characterization of Metabolites (if studied in vitro in non-human systems)

In vitro metabolism studies, often conducted using liver microsomes or hepatocytes from preclinical species, are performed to identify potential metabolic pathways of a compound. The characterization of metabolites of this compound would involve incubating the compound with the biological system and then analyzing the resulting mixture.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose. This technique provides accurate mass measurements, which can be used to determine the elemental composition of potential metabolites. By comparing the mass spectra of the parent compound and its metabolites, common metabolic transformations such as oxidation, glucuronidation, or sulfation can be identified.

For example, an oxidative metabolite would show a mass shift corresponding to the addition of an oxygen atom (+16 Da). The exact position of the modification can often be inferred from the fragmentation pattern observed in the tandem mass spectrum (MS/MS). Further structural confirmation can be achieved by synthesizing the suspected metabolite and comparing its chromatographic and spectral properties to the one observed in the in vitro system.

Table 3: Common In Vitro Metabolic Transformations

| Metabolic Reaction | Mass Change (Da) |

|---|---|

| Oxidation (Hydroxylation) | +16 |

| N-dealkylation | Varies |

| Glucuronidation | +176 |

| Sulfation | +80 |

Future Research Directions and Potential Applications in Chemical Biology

Design of Next-Generation Azaindole Scaffolds with Improved Selectivity

The development of highly selective kinase inhibitors is a primary objective in drug discovery to minimize off-target effects and associated toxicities. The 4-azaindole (B1209526) core of 3-Acetyl-5-hydroxy-4-azaindole provides a versatile template for designing next-generation inhibitors with enhanced selectivity. The nitrogen atom in the pyridine (B92270) ring can form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of the adenine base of ATP. nih.govresearchgate.net

Future design strategies will likely focus on modifying the acetyl and hydroxyl groups at the 3 and 5 positions, respectively. Structure-activity relationship (SAR) studies on related azaindole series have demonstrated that substitutions at these positions can significantly influence kinase selectivity. nih.gov For instance, the introduction of bulky or conformationally restricted groups at the 3-position can probe deeper into the ATP-binding pocket and exploit unique features of the target kinase, thereby enhancing selectivity.

Furthermore, the hydroxyl group at the 5-position offers a handle for derivatization to introduce functionalities that can interact with specific residues outside the immediate ATP-binding site. This could involve the incorporation of basic amines to form salt bridges or other polar groups to engage in additional hydrogen bonding interactions. The goal is to create a network of interactions that is unique to the target kinase, thus improving the selectivity profile.

Exploration of Novel Biological Targets and Pathways

While azaindoles are well-established as kinase inhibitors, the this compound scaffold may have potential against a broader range of biological targets. The diverse biological activities reported for various azaindole derivatives, including antiviral and antimicrobial properties, suggest that this scaffold is capable of interacting with multiple classes of proteins. researchgate.net

Future research should venture beyond kinases to explore other enzyme families and receptor systems. For example, the structural similarity of the azaindole core to endogenous ligands could lead to the discovery of inhibitors for enzymes involved in metabolic pathways or modulators of G-protein coupled receptors. High-throughput screening campaigns against diverse target panels will be instrumental in identifying novel biological activities for derivatives of this compound.

Moreover, exploring the impact of these compounds on cellular signaling pathways beyond direct target inhibition will be crucial. Phenotypic screening approaches, where the effect of a compound on a cellular process is observed without a preconceived target, could uncover unexpected therapeutic applications. This could lead to the identification of novel pathways regulated by this chemical scaffold.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is paramount for accelerating the discovery and optimization of novel bioactive compounds. For this compound, computational modeling can provide valuable insights into its potential biological targets and binding modes. mdpi.comresearchgate.net

Computational approaches that can be leveraged include:

Molecular Docking: To predict the binding affinity and orientation of this compound derivatives within the active sites of various kinases and other potential targets.

Molecular Dynamics Simulations: To assess the stability of the ligand-protein complex and to understand the dynamic nature of their interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the electronic effects of the azaindole nitrogen and the substituents on binding affinity and reactivity.

Virtual Screening: To screen large virtual libraries of this compound derivatives against known protein structures to identify promising candidates for synthesis and biological evaluation.

These computational predictions must be validated through rigorous experimental studies. The synthesis of focused compound libraries based on computational hypotheses, followed by in vitro and cell-based assays, will be essential to confirm the predicted activities and to refine the computational models in an iterative manner.

Applications in Chemical Probes and Tool Compounds

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. A potent and selective inhibitor based on the this compound scaffold could be developed into a valuable chemical probe. Such a probe would enable researchers to specifically inhibit the activity of its target protein in cells and in vivo, thereby elucidating its biological function.

To serve as a high-quality chemical probe, a compound should ideally possess the following characteristics:

High Potency: To ensure that the desired biological effect is achieved at low concentrations, minimizing the risk of off-target effects.

High Selectivity: To confidently attribute the observed phenotype to the inhibition of the intended target.

Cell Permeability: To be effective in cell-based assays.

A Known Mechanism of Action: To understand how it interacts with its target.

Availability of a Structurally Similar but Inactive Control Compound: To distinguish target-specific effects from non-specific ones.

Derivatives of this compound could be further functionalized to create more sophisticated research tools. For instance, the addition of a fluorescent tag would allow for the visualization of the target protein's subcellular localization and trafficking. acs.org Alternatively, the incorporation of a photo-affinity label or a biotin tag could be used for target identification and validation studies.

The following table provides examples of kinase inhibitory activities for various substituted azaindole scaffolds, illustrating the potential of this compound class.

| Azaindole Scaffold | Target Kinase | IC50 (nM) |

| 4-Azaindole Derivative | TGFβRI | 22 |

| 7-Azaindole (B17877) Derivative | CDK9/CyclinT | <1000 |

| 7-Azaindole Derivative | Haspin | 14 |

| 4-Azaindole Derivative | PAK1 | <10 |

This table is for illustrative purposes and the activities are of different derivatives within the azaindole class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-5-hydroxy-4-azaindole, and what are their key reaction conditions?

- Methodological Answer : The synthesis of this compound derivatives typically involves palladium-catalyzed cross-coupling reactions or regioselective functionalization of azaindole precursors. For example, a palladium-catalyzed cyanation/reduction sequence can introduce aminomethyl moieties, as demonstrated in the synthesis of related 7-azaindole derivatives . Key reaction conditions include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst systems (e.g., Pd(PPh₃)₄). Optimization of protecting groups (e.g., acetyl or benzyl) for hydroxyl and amine functionalities is critical to prevent side reactions .

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

- Methodological Answer : Structural elucidation relies on a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR can confirm the presence of acetyl (-COCH₃) and hydroxyl (-OH) groups via characteristic peaks at δ 2.5–2.7 ppm and δ 9–10 ppm, respectively. FT-IR analysis identifies carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹. HRMS validates the molecular ion peak (e.g., [M+H]⁺) with an error margin < 5 ppm. Cross-referencing with crystallographic data (e.g., CCDC databases) enhances accuracy .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon or nitrogen) at temperatures between -20°C and 4°C to minimize hydrolysis or oxidation. Pre-packaged reagents from suppliers like Kanto Reagents indicate that azaindole derivatives are sensitive to humidity; thus, desiccants (e.g., silica gel) should be used in storage .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound synthesis through catalyst selection and solvent systems?

- Methodological Answer : Yield optimization requires systematic screening of catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), ligands (e.g., XPhos or BINAP), and solvents (polar aprotic vs. non-polar). For example, Pd(OAc)₂ in DMF at 80°C may improve coupling efficiency by 15–20% compared to THF. Design of Experiments (DoE) approaches can identify interactions between variables (e.g., temperature × solvent polarity). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. What strategies are effective in resolving contradictory crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions in crystallographic data (e.g., bond lengths or angles) can arise from polymorphism or experimental artifacts. To resolve these:

- Replicate experiments using single-crystal XRD under controlled humidity/temperature.

- Cross-validate with computational models (DFT or molecular dynamics) to assess geometric feasibility.

- Compare results with public databases (e.g., CCDC-2191474) to identify outliers .

Q. In computational studies, which parameters are critical for accurately modeling the hydrogen-bonding interactions of this compound?

- Methodological Answer : Key parameters include:

- Hydrogen bond donors/acceptors : 2 donors (-OH, -NH) and 1 acceptor (C=O) based on XLogP3 and topological polar surface area (TPSA) calculations .

- Solvent effects : Implicit solvent models (e.g., COSMO) to simulate aqueous or DMSO environments.

- Basis sets : Use B3LYP/6-311+G(d,p) for geometry optimization and MP2 for interaction energy.

- Table :

| Parameter | Value |

|---|---|

| TPSA | 36 Ų |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 1 |

| Calculated LogP (XLogP3) | 1.2–1.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.